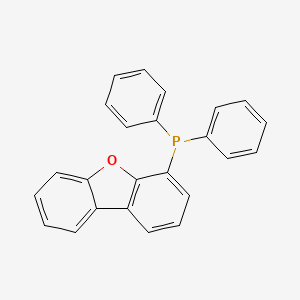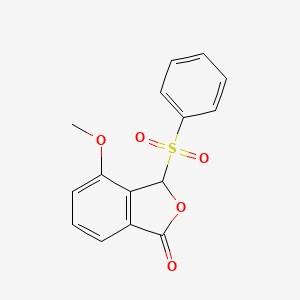
(3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure. It is characterized by the presence of benzyl, ethyl, and methyl substituents on the pyrrolidine ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzylamine, ethyl bromide, and methyl ketone.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often facilitated by a base such as sodium hydride or potassium tert-butoxide.
Introduction of Substituents: The benzyl, ethyl, and methyl groups are introduced through alkylation reactions using reagents like benzyl chloride, ethyl iodide, and methyl iodide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization and alkylation reactions under controlled conditions.
Automated Processes: Employing automated processes for the addition of reagents and monitoring of reaction conditions to ensure consistency and yield.
High-Performance Liquid Chromatography (HPLC): Using HPLC for the purification and separation of the desired enantiomer from any by-products or impurities.
化学反応の分析
Types of Reactions
(3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl, ethyl, or methyl positions using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or lithium aluminum hydride in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
科学的研究の応用
(3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity or function.
Pathways Involved: It may modulate signaling pathways or metabolic processes, resulting in various biological effects.
類似化合物との比較
Similar Compounds
(3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester: A compound with similar structural features but different substituents.
(3R,4S)-3-(2-Bromoacetyl)-4-ethylpyrrolidine-1-carboxylate: Another structurally related compound used as an intermediate in pharmaceutical synthesis.
Uniqueness
(3R,4S)-1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol is unique due to its specific combination of benzyl, ethyl, and methyl substituents on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
(3R,4S)-1-benzyl-3-ethyl-4-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-3-14(16)11-15(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3/t12-,14-/m0/s1 |
InChIキー |
HOKZHKCHDRQXJC-JSGCOSHPSA-N |
異性体SMILES |
CC[C@@]1(CN(C[C@@H]1C)CC2=CC=CC=C2)O |
正規SMILES |
CCC1(CN(CC1C)CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B15206821.png)
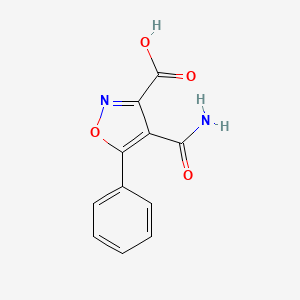



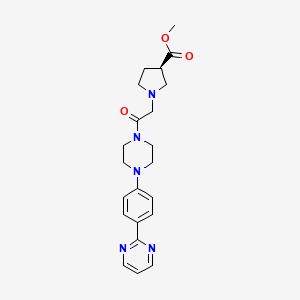
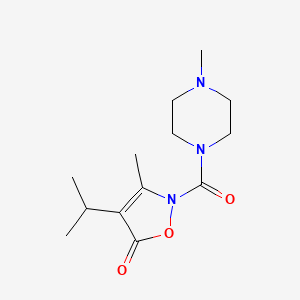

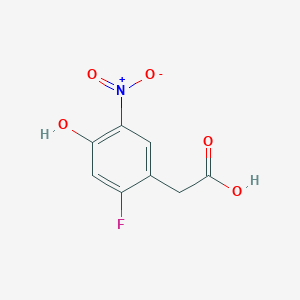
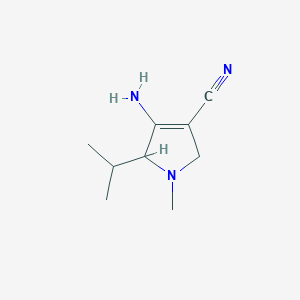
![4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)
